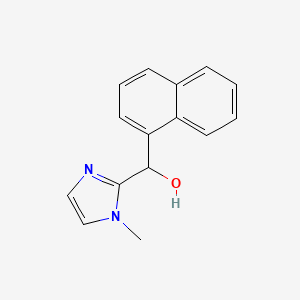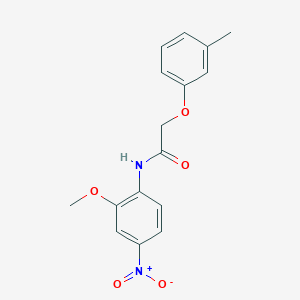
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol, also known as MIMNM, is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the imidazole family and is synthesized through a multi-step process. In
Mécanisme D'action
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol's mechanism of action is not yet fully understood. However, studies have shown that it interacts with metal ions, including copper and zinc, and can undergo oxidation to form a fluorescent product. This property makes it a useful tool for the detection of metal ions in biological samples.
Biochemical and Physiological Effects:
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has been shown to have potential in cancer treatment due to its ability to induce cell death in cancer cells. In addition, it has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage. (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol in lab experiments is its ability to selectively detect metal ions in biological samples. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. In addition, (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol's potential as a fluorescent probe for the detection of metal ions in biological samples warrants further investigation. Finally, the development of new synthesis methods for (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol could lead to the discovery of new compounds with potential scientific research applications.
Méthodes De Synthèse
The synthesis of (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol involves a multi-step process that includes the reaction of 1-methylimidazole with 1-naphthaldehyde in the presence of a catalyst, followed by reduction with sodium borohydride. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
(1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has shown potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a potential therapeutic agent for cancer treatment. In addition, (1-methyl-1H-imidazol-2-yl)(1-naphthyl)methanol has been used as a chiral selector in chromatography and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
(1-methylimidazol-2-yl)-naphthalen-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-10-9-16-15(17)14(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-10,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTANOLWXSYUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-9-oxo-9H-fluorene-2-sulfonamide](/img/structure/B5129535.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)


![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5129596.png)
![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5129606.png)
